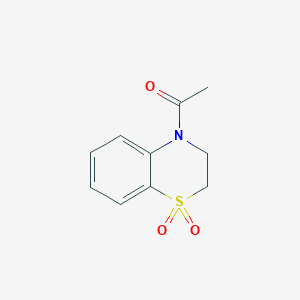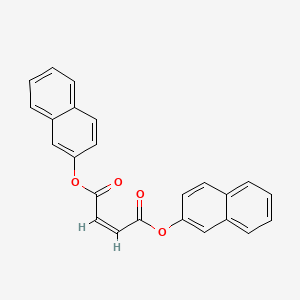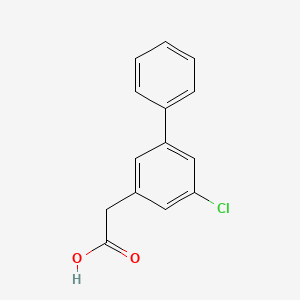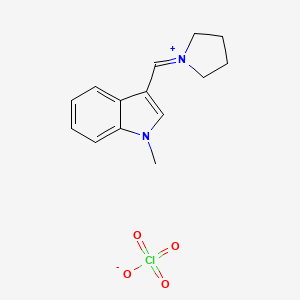![molecular formula C14H24ClNS B14442813 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride CAS No. 76652-35-2](/img/structure/B14442813.png)
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride is an organic compound with a unique structure that includes a pyridinium ion core substituted with a hexylsulfanyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride typically involves the alkylation of 3,5-dimethylpyridine with a hexylsulfanyl methyl halide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the extraction and recovery of precious metals like palladium from acidic solutions.
Wirkmechanismus
The mechanism of action of 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur atoms. This property is particularly useful in the extraction and separation of metals from solutions. The compound’s antimicrobial activity is believed to be due to its interaction with microbial cell membranes, disrupting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole
Comparison: 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride is unique due to its pyridinium ion core, which imparts distinct chemical and physical properties compared to similar compounds like pyrazoles and isoxazoles. The presence of the pyridinium ion enhances its solubility in water and its ability to form stable complexes with metal ions, making it particularly useful in applications involving metal extraction and recovery .
Eigenschaften
CAS-Nummer |
76652-35-2 |
|---|---|
Molekularformel |
C14H24ClNS |
Molekulargewicht |
273.9 g/mol |
IUPAC-Name |
1-(hexylsulfanylmethyl)-3,5-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H24NS.ClH/c1-4-5-6-7-8-16-12-15-10-13(2)9-14(3)11-15;/h9-11H,4-8,12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GJNMXFFNBBQLPG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCSC[N+]1=CC(=CC(=C1)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)


![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)






